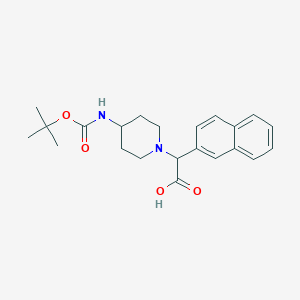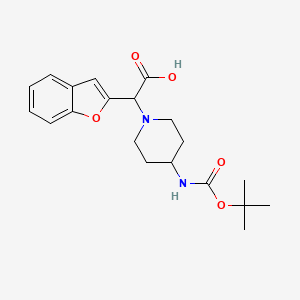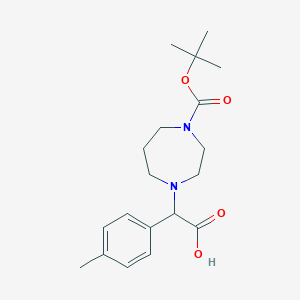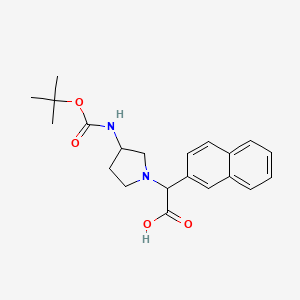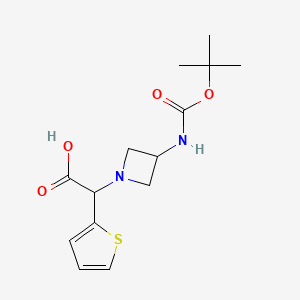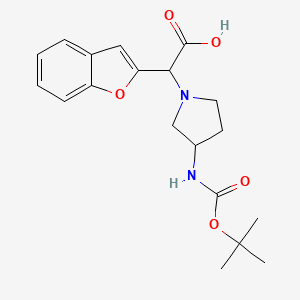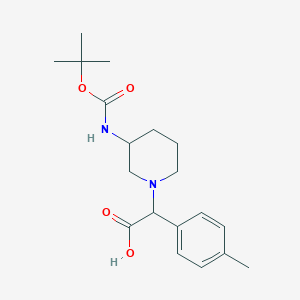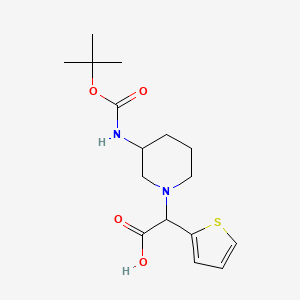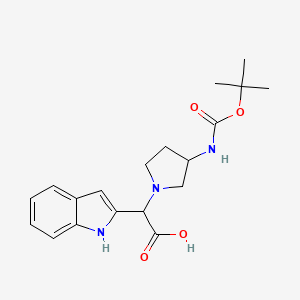
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
説明
科学的研究の応用
Synthesis and Chemical Properties
Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) demonstrates the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition, which could serve as a basis for developing novel neurological drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).
Efficient Synthesis of eta2-pyridine Complex : Research by Harrison et al. (2008) on synthesizing a pyridine borane complex highlights the chemical versatility and reactivity of indole-derived compounds in forming complexes that could be explored for catalytic or synthetic applications (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).
A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : The work by Galeazzi et al. (1996) on the oxidative cyclization of N-(2-alken-1-yl)amides highlights a methodology for producing biologically active amino acids, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological properties (Galeazzi, Mobbili, & Orena, 1996).
Ab initio Hartree-Fock Investigation : A study by Ramek and Tomić (2001) on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid compares its structure and properties with those of 3-indole acetic acid derivatives, suggesting its relevance in understanding plant growth hormones and possibly designing molecules mimicking or modulating plant growth processes (Ramek & Tomić, 2001).
Biological Activity and Application
Anticancer Activity Investigation : Kumar et al. (2013) demonstrate the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Spiro[indoline-3,1'-pyrrolizines] : Research by Huang et al. (2019) on the synthesis of spiro compounds via three-component reactions highlights the compound's use in creating complex molecular architectures with potential for biological screening and drug discovery (Huang, Fang, Huang, Sun, & Yan, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFIAZABDJRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



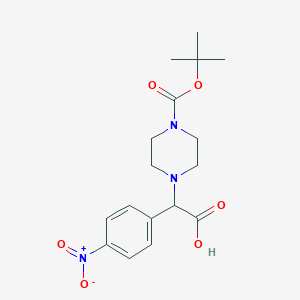
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)

